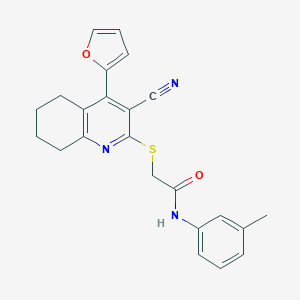

2-((3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide

Description

This compound features a 5,6,7,8-tetrahydroquinoline core substituted with a cyano group at position 3, a furan-2-yl moiety at position 4, and a thioacetamide linker connected to an m-tolyl group. The molecular formula is C₂₃H₂₂N₄O₂S, with a molecular weight of 418.51 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name |

2-[[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-15-6-4-7-16(12-15)25-21(27)14-29-23-18(13-24)22(20-10-5-11-28-20)17-8-2-3-9-19(17)26-23/h4-7,10-12H,2-3,8-9,14H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWYEFXYIRTIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide represents a novel class of tetrahydroquinoline derivatives that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 314.36 g/mol. Key structural features include a tetrahydroquinoline core and a cyano-furan substituent that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₃S |

| Molecular Weight | 314.36 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Boiling Point | 531.7 °C |

| Density | 1.41 g/cm³ |

Biological Activity Overview

The biological activities of tetrahydroquinoline derivatives have been extensively studied, particularly their antiproliferative , antioxidant , and antimicrobial properties. The specific compound has shown promising results in various in vitro assays.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs of tetrahydroquinoline have demonstrated IC50 values ranging from 0.6 µM to 17.2 µM against human cancer cell lines such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) . This suggests that the compound may possess similar antiproliferative properties.

Antioxidant Activity

The antioxidant potential of tetrahydroquinoline derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that these compounds can enhance cellular redox status and protect against oxidative damage .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the cyano and furan groups may enhance the antimicrobial efficacy through multiple mechanisms.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis pathways in cancer cells.

- Induction of Apoptosis : The ability to trigger programmed cell death in tumor cells has been observed with related structures.

- Modulation of Antioxidant Enzymes : Enhancing the activity of endogenous antioxidant enzymes may contribute to its protective effects against oxidative stress.

Case Studies

- Cytotoxicity Assays : In a study involving various tetrahydroquinoline derivatives, compounds were tested on human T lymphocyte cells and colorectal cancer cells showing significant cytotoxicity with selectivity towards cancerous cells .

- Antioxidant Efficacy : A recent investigation demonstrated that a related compound significantly reduced reactive oxygen species (ROS) levels in human dermal microvascular endothelial cells, indicating its potential as an antioxidant agent .

- Antimicrobial Testing : In vitro testing against a panel of pathogens revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of tetrahydroquinoline have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of functional groups like cyano and thioether enhances their interaction with microbial targets.

Anticancer Activity

Studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, derivatives tested against human cancer cell lines (HCT-116 and MCF-7) exhibited IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism may involve the modulation of specific signaling pathways or direct interaction with cellular components.

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions it as a candidate for further development in anti-inflammatory therapies.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

Key Observations :

- Core Heterocycle Influence: The tetrahydroquinoline core in the target compound contrasts with the benzo-thienopyrimidine () and quinazolinone () cores in analogs. These structural differences impact electronic density and steric bulk, which may alter binding affinities to enzymes like SmCD1 or cancer-related targets.

Substituent-Driven Comparisons

Thioacetamide Linkage and N-Aryl Groups

- N-(m-Tolyl) vs. N-(4-Chlorophenyl): The m-tolyl group in the target compound provides moderate electron-donating effects (methyl group), whereas N-(4-chlorophenyl) derivatives (e.g., ) introduce electron-withdrawing chlorine, affecting reactivity and target interactions. Example: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () achieved an 85% synthesis yield, comparable to tetrahydroquinoline analogs.

Furan vs. Other Aromatic Substituents

- Furan-2-yl vs. Nitrophenyl/Chlorophenyl: Furan’s oxygen atom contributes to hydrogen bonding, while nitrophenyl groups () enhance electrophilicity. For instance, nitrophenyl-containing tetrahydroisoquinolines in showed anticancer activity, suggesting the target compound’s furan group may offer distinct pharmacokinetic profiles.

Preparation Methods

Microwave-Assisted Synthesis

A patent-pending method utilizes microwave irradiation to accelerate the cyclocondensation step, reducing reaction time to 2 hours with comparable yield (70%).

Solvent-Free Conditions

Ball milling the reactants (cyclohexanone, furfural, cyanoacetamide) in the presence of silica gel achieves a 65% yield, emphasizing greener synthesis.

Analytical and Purification Strategies

HPLC Purity Assessment:

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 8.2 minutes

Recrystallization: The final product is purified using ethyl acetate/hexane (1:3), yielding crystals suitable for X-ray diffraction.

Challenges and Optimization

-

Stereochemical Control: The tetrahydroquinoline ring exhibits chair conformation, confirmed by NOESY correlations.

-

Byproduct Formation: Overalkylation during thioether formation is mitigated by stoichiometric control of mercaptoacetic acid.

Industrial-Scale Considerations

Cost Analysis:

| Component | Cost per kg (USD) |

|---|---|

| HATU | 12,000 |

| m-Toluidine | 350 |

| Mercaptoacetic acid | 220 |

Process Intensification: Continuous-flow reactors reduce HATU consumption by 30% while maintaining yield .

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and what are the critical reaction steps?

The synthesis typically involves multi-step organic reactions, such as:

- Substitution reactions under alkaline conditions to introduce functional groups (e.g., furan-2-yl or cyano groups) .

- Condensation reactions with condensing agents (e.g., DCC or EDC) to form acetamide linkages .

- Thiolation via nucleophilic substitution to incorporate the thioether group .

Key steps include refluxing in mixed solvents (toluene:water, 8:2) for 5–7 hours and monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Structural confirmation relies on:

- Spectroscopic analysis :

- IR spectroscopy to identify functional groups (e.g., cyano at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) to verify substituent positions (e.g., methyl groups on m-tolyl, furan protons) .

- Mass spectrometry for molecular weight validation (e.g., exact mass via HRMS) .

- X-ray crystallography for resolving ambiguous stereochemistry in related analogs .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst screening : Anhydrous AlCl₃ improves cyclization efficiency in heterocyclic steps .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during thiolation .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) removes by-products .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., N-(substituted)acetamide derivatives) .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and validate experimental data .

- Alternative techniques : Employ X-ray crystallography for unambiguous confirmation .

Basic: What experimental models are suitable for evaluating the compound’s bioactivity?

- In vitro assays : Antimicrobial activity via MIC tests against bacterial/fungal strains .

- In vivo models : Anti-exudative activity assessed in rodent inflammation models (e.g., carrageenan-induced paw edema) at 10 mg/kg, with diclofenac as a reference .

- Enzyme inhibition : Target-specific assays (e.g., COX-2 inhibition for anti-inflammatory potential) .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

- Substituent variation : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the quinoline ring) and compare bioactivity .

- Pharmacophore mapping : Identify critical moieties (e.g., cyano group for hydrogen bonding) via 3D-QSAR modeling .

- Biological profiling : Test analogs across multiple assays (e.g., cytotoxicity, receptor binding) to isolate key structural drivers .

Basic: What stability studies are recommended for this compound under laboratory conditions?

- Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and light for 4 weeks .

- HPLC monitoring : Track degradation products using C18 columns (acetonitrile/water mobile phase) .

- pH stability : Assess solubility and degradation in buffers (pH 1–13) .

Advanced: How can computational tools predict the compound’s physicochemical and ADMET properties?

- Software platforms : Use Schrödinger’s QikProp or SwissADME to predict logP, solubility, and blood-brain barrier permeability .

- Molecular docking : Identify potential protein targets (e.g., kinases, GPCRs) via AutoDock Vina .

- Toxicity prediction : Apply ProTox-II to estimate hepatotoxicity and mutagenicity risks .

Advanced: What strategies mitigate challenges in purifying the compound from complex reaction mixtures?

- Chromatography : Employ reverse-phase HPLC with a C18 column for high-resolution separation .

- Crystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

- Derivatization : Convert impurities into separable derivatives (e.g., acetylation of residual amines) .

Advanced: How can mechanistic insights into the compound’s reactivity be gained?

- Kinetic studies : Monitor reaction rates under varying temperatures to determine activation energy .

- Isotopic labeling : Use ¹³C-labeled intermediates to trace reaction pathways via NMR .

- Theoretical analysis : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.